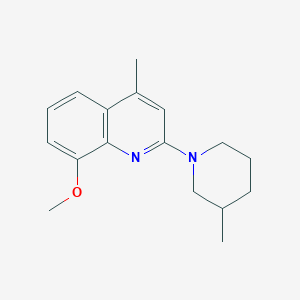
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline involves its ability to interact with various cellular targets, including DNA, enzymes, and receptors. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to bind to DNA and inhibit its replication, leading to cell death. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been found to inhibit the activity of enzymes involved in various cellular processes, such as protein synthesis and energy metabolism. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to interact with receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to reduce the production of inflammatory cytokines and reactive oxygen species, leading to a reduction in inflammation and oxidative stress. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have low toxicity and minimal side effects, making it a safe compound to use in experiments. However, one limitation of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is its limited solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, including further investigation of its therapeutic potential in cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of new derivatives of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline with improved solubility and bioavailability. Furthermore, research could explore the use of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a synthetic compound with potential therapeutic applications in various fields of medicine. Its high purity, stability, and low toxicity make it a suitable compound for scientific research. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline's mechanism of action involves its ability to interact with various cellular targets, leading to its range of biochemical and physiological effects. While there are limitations to using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments, its potential therapeutic benefits make it a promising compound for future research.
Synthesemethoden
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multi-step process involving the condensation of 2-methyl-4-nitroaniline and 2-methoxy-3-methylbenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with piperidine to form 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline. The synthesis of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been optimized to achieve high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has shown promise in protecting neurons from oxidative stress and reducing inflammation. In infectious disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-6-5-9-19(11-12)16-10-13(2)14-7-4-8-15(20-3)17(14)18-16/h4,7-8,10,12H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHQGJWSSLUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-1-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6078695.png)
![1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6078700.png)
![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)

![8-bromo-N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078788.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078796.png)
